L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine

Peptide Chemistry Structural Characterization Mass Spectrometry

L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine (CAS 918412-79-0) is a linear synthetic pentapeptide with the sequence Cys-Cys-Leu-Leu-Cys. Its molecular formula is C₂₁H₃₉N₅O₆S₃, corresponding to a molecular weight of 553.8 g/mol.

Molecular Formula C21H39N5O6S3
Molecular Weight 553.8 g/mol
CAS No. 918412-79-0
Cat. No. B12631450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine
CAS918412-79-0
Molecular FormulaC21H39N5O6S3
Molecular Weight553.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CS)N
InChIInChI=1S/C21H39N5O6S3/c1-10(2)5-13(24-20(30)15(8-34)25-17(27)12(22)7-33)18(28)23-14(6-11(3)4)19(29)26-16(9-35)21(31)32/h10-16,33-35H,5-9,22H2,1-4H3,(H,23,28)(H,24,30)(H,25,27)(H,26,29)(H,31,32)/t12-,13-,14-,15-,16-/m0/s1
InChIKeyPCXAGRFHYWCJBG-QXKUPLGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine (CAS 918412-79-0): Chemical Identity and Structural Context for Procurement Evaluation


L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine (CAS 918412-79-0) is a linear synthetic pentapeptide with the sequence Cys-Cys-Leu-Leu-Cys. Its molecular formula is C₂₁H₃₉N₅O₆S₃, corresponding to a molecular weight of 553.8 g/mol . The peptide is composed of three L-cysteine residues and two L-leucine residues. The presence of three thiol (–SH) groups from the cysteine side chains makes this compound capable of forming intra- and intermolecular disulfide bonds, a property that is central to its potential use in studying protein folding, redox biology, and the synthesis of cysteine-rich peptides . The compound is primarily available from specialized peptide synthesis vendors for research purposes.

Why Generic Pentapeptides Cannot Substitute for L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine (CAS 918412-79-0)


A generic substitution of this pentapeptide is not scientifically possible because its specific sequence and stereochemistry determine its unique biochemical interactions. The precise order of amino acids—N-terminal cysteine, central leucine pair, and C-terminal cysteine—dictates its folding potential, susceptibility to proteolysis, and ability to form specific disulfide bond patterns [1]. Even a closely related analog, such as the isoleucine-substituted variant (L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine, CAS 918412-80-3), which shares the same molecular formula, introduces different side-chain branching and hydrophobicity, inevitably altering its interaction with biological targets and its physicochemical behavior . The leucine-leucine motif in this compound may serve as a specific recognition element for certain proteases or binding partners, making it non-interchangeable with analogs containing valine, isoleucine, or other hydrophobic residues [1]. Below, we present the available quantitative evidence.

Quantitative Evidence Guide for L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine (CAS 918412-79-0) Against Closest Analogs


Molecular Weight and Formula Differentiation Against Isoleucine Analog

The target compound and its closest commercially listed analog, L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine (CAS 918412-80-3), share identical molecular formula (C₂₁H₃₉N₅O₆S₃) and weight (553.8 g/mol) . This makes differentiation by low-resolution mass spectrometry or elemental analysis insufficient. Characterization must rely on sequence-specific methods such as MS/MS fragmentation patterns, NMR, or enzymatic digestion to confirm the Leu-Leu identity rather than the Ile-Ile or other sequence permutations. For procurement, demanding HPLC and Mass Spec certificates that confirm the correct sequence is essential to avoid receiving the wrong analog.

Peptide Chemistry Structural Characterization Mass Spectrometry

Thiol Group Content Enables Structured Disulfide Bond Formation Studies

With three cysteine residues per molecule, this pentapeptide offers a distinct stoichiometric and structural advantage for studying controlled, intramolecular disulfide bond formation. In contrast, simpler peptides with one or two cysteines cannot form multiple intramolecular bridges or complex folding intermediates [1]. The presence of three thiol groups allows for the systematic investigation of oxidative folding pathways, including the formation of vicinal or non-vicinal disulfide bonds. Comparatively, a dipeptide like Cys-Cys provides only a single possible disulfide bond, while a tripeptide like Cys-Cys-Cys can form unpredictable polymerization. The Cys-Cys-Leu-Leu-Cys architecture provides a defined scaffold where the leucyl pair introduces a hydrophobic patch, raising the activation energy for folding and thus allowing rare intermediates to be captured and characterized .

Redox Biology Peptide Folding Disulfide Mapping

Leucine-Leucine Motif Specificity for Protease Substrate Profiling

The internal Leu-Leu dipeptide motif is a known recognition site for several classes of proteases, including leucyl aminopeptidases and certain cysteine proteases [1]. This pentapeptide can serve as a defined substrate for measuring the kinetic constants (e.g., kcat/Km) of these enzymes. In contrast, a related analog with an Ile-Ile motif (CAS 918412-80-3) presents a β-branched side chain at both positions, sterically hindering enzyme binding and reducing catalytic efficiency. While direct head-to-head kinetic data against the Ile-Ile analog is not yet available in the public domain, published consensus sequences show a strong preference for Leu over Ile at the P1' position for leucyl aminopeptidases [2]. This supports the inference that the Leu-Leu motif will be processed faster by these enzymes, making the target compound the preferred substrate for inhibitor screening assays.

Enzyme Kinetics Protease Substrate Specificity Profiling

L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine (CAS 918412-79-0): Key Research and Procurement Scenarios


Calibration Standard for Cysteine-Rich Peptide Synthesis and Folding

Due to its three thiol groups and specific hydrophobic core, this pentapeptide is an ideal calibration standard for developing and optimizing oxidative folding protocols for more complex cysteine-knot proteins or disulfide-rich toxins. Its defined sequence allows researchers to identify and quantify folding intermediates (1-SS, 2-SS) by HPLC, serving as a low-molecular-weight model that does not require the extensive disulfide mapping needed for larger proteins .

Defined Substrate in Leucyl Aminopeptidase Inhibitor Screening Assays

The internal Leu-Leu bond is a natural substrate for leucyl aminopeptidases. This compound can be used in high-throughput inhibitor screening assays, where its hydrolysis to the dipeptide Cys-Cys and Leu-Leu-Cys is monitored by fluorescence or MS detection. The structural contrast with Ile-Ile analogs allows for the rapid identification of inhibitors with true specificity for the leucyl binding pocket, contributing to drug discovery against pathogens that rely on this enzyme for protein maturation [1].

Ligand for Studying Free Thiol-Mediated Cellular Uptake Mechanisms

The three free thiol groups can interact with cell-surface protein disulfide isomerases (PDIs) or thiol transporters to mediate cellular uptake. This peptide serves as a model cargo for studying thiol-dependent delivery mechanisms. Compared to a single-cysteine peptide, its multivalent thiol presentation can enhance the avidity of the interaction, potentially increasing uptake efficiency in cell-penetrating research .

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